Pilaren

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60996-13-6 |

|---|---|

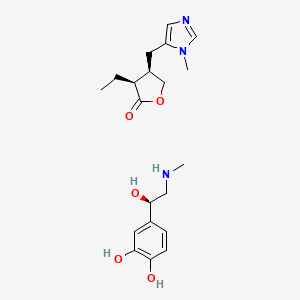

Molecular Formula |

C20H29N3O5 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H16N2O2.C9H13NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h5,7-8,10H,3-4,6H2,1-2H3;2-4,9-13H,5H2,1H3/t8-,10-;9-/m00/s1 |

InChI Key |

AROACZZFSRTWRG-UZMZCMGPSA-N |

SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=C(C=C1)O)O)O |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=C(C=C1)O)O)O |

Other CAS No. |

60996-13-6 |

Synonyms |

Piladren pilaren |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pillar[n]arenes: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pillar[n]arenes, a novel class of macrocyclic host molecules, have rapidly emerged as significant players in the field of supramolecular chemistry since their discovery in 2008. Composed of hydroquinone units linked by methylene bridges at their para-positions, these pillar-shaped structures offer a unique combination of a rigid, electron-rich cavity, facile synthesis, and versatile functionalization. This technical guide provides a comprehensive overview of the core properties of pillar[n]arenes, detailed experimental protocols for their synthesis and characterization, and an in-depth exploration of their burgeoning applications, particularly in drug delivery and biosensing. Quantitative data on their structural and host-guest properties are summarized in structured tables for comparative analysis. Furthermore, key mechanistic pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their function.

Introduction to Pillar[n]arenes

Pillar[n]arenes are a class of macrocyclic compounds consisting of n hydroquinone units linked by methylene bridges at the 2 and 5 positions.[1][2] This linkage pattern results in a highly symmetrical, pillar-shaped architecture with a hydrophobic and electron-rich internal cavity, and two rims that can be readily functionalized.[1][3] The number of hydroquinone units, denoted by n, determines the diameter of the cavity, allowing for size-selective host-guest interactions.[1][4] Pillar[n]arenes with five to fifteen repeating units have been synthesized, with pillar[5]arenes and pillar[6]arenes being the most extensively studied due to their accessible synthesis and distinct host-guest properties.[1][2] Their unique structural features, combining aspects of cyclodextrins, calixarenes, and cucurbiturils, make them highly versatile for a wide range of applications.[1]

Core Properties of Pillar[n]arenes

The physicochemical properties of pillar[n]arenes are central to their function as molecular hosts and building blocks for supramolecular architectures. These properties can be tuned by altering the number of repeating units (n) and by chemical modification of the hydroxyl groups on the rims.

Structural Properties

The defining feature of pillar[n]arenes is their rigid, pillar-like structure. The cavity size is directly proportional to the number of hydroquinone units. This allows for the selective binding of guest molecules that have complementary size and shape.

| Pillar[n]arene | Internal Cavity Diameter (Å) | Reference |

| Pillar[3]arene | ~3.5 | [7] |

| Pillar[5]arene | ~4.7 - 5.0 | [1][7][8] |

| Pillar[6]arene | ~6.7 | [1][9] |

| Pillar[10]arene | ~8.7 | [11] |

| Pillar[11]arene | Forms two cavities | [6][7][9] |

| Pillar[12]arene | Forms two cavities | [6][9] |

| Pillar[9]arene | ~10.1 (to encapsulate C60) | [9][13] |

Table 1: Internal cavity diameters of various pillar[n]arenes.

Host-Guest Properties

The electron-rich cavity of pillar[n]arenes, arising from the numerous benzene rings, enables them to form stable host-guest complexes with a variety of guest molecules, including cationic, electron-deficient, and neutral species.[1] The primary driving forces for complexation are ion-dipole interactions, π-π stacking, C-H···π interactions, and hydrophobic effects.[1][14] The binding affinity can be modulated by the solvent, temperature, and functionalization of the pillar[n]arene host.

| Pillar[n]arene Host | Guest Molecule | Solvent | Association Constant (K_a, M⁻¹) | Reference |

| Per-hydroxylated Pillar[5]arene | Methyl Viologen | Methanol | 1.2 x 10³ | [1] |

| Water-soluble Carboxylated Pillar[5]arene | Paraquat | Water | (8.2 ± 1.7) x 10⁴ | [1] |

| Water-soluble Carboxylated Pillar[5]arene | L-Arginine | Water | > 10³ | [15] |

| Water-soluble Carboxylated Pillar[5]arene | L-Lysine | Water | > 10³ | [15] |

| Water-soluble Pillar[6]arene | Ferrocene derivative | Water | (1.27 ± 0.42) x 10⁵ | [16] |

| Water-soluble Pillar[10]arene | Paraquat | Water | (2.96 ± 0.31) x 10⁹ | [17] |

| Cationic Pillar[6]arene | Insulin | Aqueous Buffer | - | [18] |

| Ethylated Pillar[6]arene | n-Octyltriethyl ammonium hexafluorophosphate | Chloroform-d | 740 ± 86 | [11] |

Table 2: Selected association constants for host-guest complexes of various pillar[n]arenes.

Synthesis and Characterization

One of the key advantages of pillar[n]arenes is their relatively straightforward synthesis, typically achieved through a Friedel-Crafts cyclooligomerization reaction.

General Synthesis Workflow

The synthesis of pillar[n]arenes generally involves the acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde. The choice of solvent and catalyst can influence the yield and the size of the resulting pillar[n]arene.

Detailed Experimental Protocols

This protocol is adapted from the high-yield synthesis reported by Ogoshi et al.[11]

Materials:

-

1,4-Dimethoxybenzene

-

Paraformaldehyde

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

1,2-Dichloroethane (DCE)

-

Methanol

-

Boron tribromide (BBr₃)

-

Anhydrous Chloroform

-

0.5 M Hydrochloric acid

-

Acetone

Procedure:

Step 1: Synthesis of Dimethoxypillar[5]arene (DMpillar[5]arene)

-

To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.

-

Cool the mixture in an ice bath and add boron trifluoride diethyl etherate dropwise.

-

Stir the reaction mixture at room temperature for a short period (e.g., 3 minutes).[11]

-

Quench the reaction by adding methanol.

-

Collect the resulting precipitate by filtration and wash with methanol to obtain crude DMpillar[5]arene.

-

Purify the crude product by recrystallization from a mixture of chloroform and acetone.

Step 2: Deprotection to Pillar[5]arene

-

Dissolve the purified DMpillar[5]arene in anhydrous chloroform.

-

Add a solution of boron tribromide in anhydrous chloroform dropwise at 0 °C.

-

Stir the mixture at room temperature for 72 hours.[11]

-

Carefully add water to the reaction mixture to quench the excess BBr₃.

-

Collect the precipitate by filtration, wash with 0.5 M aqueous hydrochloric acid and then with chloroform.

-

Dry the solid to obtain per-hydroxylated pillar[5]arene. Further purification can be achieved by recrystallization from acetone.

This protocol is based on the synthesis of a water-soluble pillar[6]arene reported by Huang and coworkers.[2]

Materials:

-

Per-hydroxylated pillar[6]arene

-

Methyl bromoacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid

Procedure:

Step 1: Synthesis of Methoxycarbonylmethoxy-substituted Pillar[6]arene

-

To a solution of per-hydroxylated pillar[6]arene in DMF, add potassium carbonate.

-

Add methyl bromoacetate to the mixture and stir at an elevated temperature (e.g., 80 °C) for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the precipitate by filtration and wash thoroughly with water and methanol.

-

Dry the solid to obtain the methoxycarbonylmethoxy-substituted pillar[6]arene.

Step 2: Hydrolysis to Carboxylated Pillar[6]arene

-

Suspend the ester-functionalized pillar[6]arene in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and reflux the mixture for 24 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the carboxylic acid-substituted pillar[6]arene.

-

To obtain the water-soluble sodium salt (WP6), dissolve the carboxylic acid form in a stoichiometric amount of aqueous sodium hydroxide solution and then lyophilize.

Characterization

The synthesized pillar[n]arenes are typically characterized by a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of pillar[n]arenes. The high symmetry of the parent pillar[n]arenes leads to simple spectra. For example, in the ¹H NMR spectrum of dimethoxypillar[5]arene in CDCl₃, characteristic singlets are observed for the aromatic protons, the methylene bridge protons, and the methoxy protons.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry are used to confirm the molecular weight of the synthesized macrocycles.[19][20]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of pillar[n]arenes and their host-guest complexes, revealing details about their conformation and intermolecular interactions.[12][21]

Applications in Drug Development and Research

The unique properties of pillar[n]arenes make them highly promising for various applications in the biomedical field, particularly in drug delivery and biosensing.

Stimuli-Responsive Drug Delivery Systems

Pillar[n]arenes can be functionalized to create amphiphilic molecules that self-assemble into nanostructures like vesicles or micelles in aqueous solution.[5][22][23] These supramolecular assemblies can encapsulate drug molecules and release them in response to specific stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[3][14]

The tumor microenvironment is typically more acidic than normal tissues. This pH difference can be exploited for targeted drug delivery. Water-soluble pillar[n]arenes functionalized with carboxylic acid groups are deprotonated and soluble at physiological pH (7.4), allowing them to form stable drug-loaded vesicles. In the acidic environment of a tumor (pH < 6.8), the carboxylate groups become protonated, leading to the disassembly of the vesicles and the release of the encapsulated drug.[5][16][23][24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pillar[5]- and pillar[6]arene-based supramolecular assemblies built by using their cavity-size-dependent host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Advances in the bioapplications of ionic pillararenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00458B [pubs.rsc.org]

- 6. Pillar[n]arenes (n = 8–10) with two cavities: synthesis, structures and complexing properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The high yielding synthesis of pillar[5]arenes under Friedel-Crafts conditions explained by dynamic covalent bond formation. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of 1, 4-Bis (n-propoxy) pillar [7] arene and its host-guest chemistry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Water-soluble pillar[7]arene: synthesis, pH-controlled complexation with paraquat, and application in constructing supramolecular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. Molecular Recognition of Methylated Amino Acids and Peptides by Pillar[6]MaxQ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]

- 23. Frontiers | A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity [frontiersin.org]

- 24. Amino acid recognition by fine tuning the association constants: tailored naphthalimides in pillar[5]arene-based indicator displacement assays - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15003A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Pillar[n]arenes

For Researchers, Scientists, and Drug Development Professionals

Pillar[n]arenes, a novel class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization.[1][2] First reported in 2008, these versatile macrocycles are composed of hydroquinone units linked by methylene bridges at their para-positions.[2][3] Their rigid and symmetrical structure, along with the ability to form stable host-guest complexes, makes them promising candidates for a wide range of applications, including drug delivery, sensing, and materials science.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of pillar[n]arenes, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Synthesis of Pillar[n]arenes

The synthesis of pillar[n]arenes is typically achieved through a Friedel-Crafts cyclooligomerization reaction.[5] The choice of monomers, catalysts, and reaction conditions plays a crucial role in determining the size (n) and yield of the resulting pillar[n]arene. While pillar[6]arenes are the most readily accessible, methods for the selective synthesis of pillar[7]arenes and larger homologues have also been developed.[7][8]

Synthesis of Pillar[6]arenes

Pillar[6]arenes are often the thermodynamic product in many synthetic procedures.[7] A common and high-yield synthesis involves the condensation of 1,4-dimethoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of Dimethoxypillar[6]arene (DMpillar[6]arene) [1]

-

Reagents:

-

1,4-Dimethoxybenzene (1.38 g, 10 mmol)

-

Paraformaldehyde (0.93 g, 30 mmol)

-

Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) (1.25 mL, 10 mmol)

-

1,2-Dichloroethane (20 mL)

-

Methanol

-

Chloroform

-

Acetone

-

-

Procedure:

-

To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.

-

Add boron trifluoride diethyl etherate to the solution.

-

Stir the mixture at 30 °C for 30 minutes. The reaction is typically complete within 3 minutes.[1]

-

Quench the reaction by adding methanol to the mixture, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate with methanol.

-

To remove any insoluble impurities, dissolve the crude product in chloroform and filter.

-

The filtrate containing the product is then concentrated.

-

For further purification, recrystallize the crude product from a chloroform/acetone (1:1 v/v) mixture to yield crystalline DMpillar[6]arene.[1]

-

Experimental Protocol: Deprotection to Pillar[6]arene [1]

-

Reagents:

-

DMpillar[6]arene (2.00 g, 2.67 mmol)

-

Anhydrous Chloroform (150 mL)

-

Boron tribromide (BBr₃) (13.6 g, 54.3 mmol)

-

Water

-

-

Procedure:

-

Dissolve DMpillar[6]arene in anhydrous chloroform.

-

Add boron tribromide to the solution.

-

Stir the mixture at 25 °C for 72 hours.

-

Carefully add water to quench the reaction.

-

The product, pillar[6]arene, can be isolated and purified by standard procedures. It is important to handle pillar[6]arene under an inert atmosphere (e.g., nitrogen) as it is susceptible to oxidation.[1]

-

Synthesis of Pillar[7]arenes

The synthesis of pillar[7]arenes often requires specific conditions to favor the formation of the larger macrocycle over the more common pillar[6]arene.[6] This can be achieved through the use of bulky solvents that act as templates or by employing solvent-free methods.[6][8]

Experimental Protocol: Synthesis of Ethoxypillar[7]arene [6]

-

Reagents:

-

1,4-Diethoxybenzene (40.00 g, 0.24 mol)

-

Paraformaldehyde (14.38 g, 0.48 mol)

-

Chlorocyclohexane (1.0 L)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform

-

Acetone

-

-

Procedure:

-

In a three-necked round-bottomed flask equipped with an overhead stirrer and an argon inlet, charge 1,4-diethoxybenzene and paraformaldehyde.

-

Agitate the solids for 5 minutes under an argon flow.

-

Add chlorocyclohexane to the reaction vessel and mix the resulting suspension for 10 minutes.

-

Add boron trifluoride diethyl etherate to initiate the reaction.

-

After the reaction is complete, the crude product is worked up and purified by recrystallization from a chloroform/acetone mixture. The product is collected by suction filtration and dried under vacuum.[6]

-

Experimental Protocol: Solvent-Free Synthesis of Per-alkylated Pillar[7]arenes [8]

-

Reagents:

-

1,4-Dialkoxybenzene (5 mmol)

-

Paraformaldehyde (0.46 g, 15 mmol)

-

98% Sulfuric Acid (H₂SO₄) (30 µL, 10 mol%)

-

Ethyl alcohol

-

Water

-

-

Procedure:

-

In a mortar and pestle, grind a mixture of the 1,4-dialkoxybenzene, paraformaldehyde, and sulfuric acid at room temperature.

-

Continue grinding for 10 minutes until a deep green gummy mass is formed.

-

Add 10 mL of ethyl alcohol and 0.5 mL of water to the crude product.

-

The resulting precipitate is collected by filtration and washed several times with ethyl alcohol to obtain the pure per-alkylated pillar[7]arene. This method avoids the need for column chromatography.[8]

-

Summary of Synthetic Conditions for Pillar[n]arenes

| Pillar[n]arene | Monomer | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| DMpillar[6]arene | 1,4-Dimethoxybenzene | BF₃·OEt₂ | 1,2-Dichloroethane | 30 | 30 min | 71 | [1] |

| Pillar[6]arene | DMpillar[6]arene | BBr₃ | Anhydrous Chloroform | 25 | 72 h | Quantitative | [1] |

| Ethoxypillar[7]arene | 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | Room Temp. | - | 45 | [6] |

| Per-ethoxypillar[7]arene | 1,4-Diethoxybenzene | H₂SO₄ | Solvent-free | Room Temp. | 10 min | 84 | [8] |

| Pillar[7]arene (cation templated) | 1,4-Dialkoxybenzene | FeCl₃ | Dichloromethane | 25 | 2 min | up to 38 | [9][10] |

Functionalization of Pillar[n]arenes

A key advantage of pillar[n]arenes is the ease with which their rims can be functionalized, allowing for the tuning of their solubility, host-guest properties, and self-assembly behavior.[3][7] Functionalization can be achieved either by modifying the pre-formed macrocycle or by co-cyclization of functionalized monomers.

Post-Cyclization Functionalization

The hydroxyl groups of pillar[n]arenes are readily modified through various organic reactions, with etherification being a common and straightforward method.[7]

Experimental Protocol: Per-etherification of Pillar[6]arene

-

Reagents:

-

Pillar[6]arene

-

Alkyl halide (e.g., ethyl iodide)

-

Base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous solvent (e.g., DMF or THF)

-

-

Procedure:

-

To a solution of pillar[6]arene in an anhydrous solvent under an inert atmosphere, add the base.

-

Stir the mixture for a designated period to deprotonate the hydroxyl groups.

-

Add the alkyl halide and allow the reaction to proceed, often with heating, until completion.

-

After cooling, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

-

Co-cyclization of Functionalized Monomers

Introducing functionality prior to cyclization allows for the synthesis of pillar[n]arenes with specific substitution patterns that may be difficult to achieve through post-functionalization.

Logical Workflow for Pillar[n]arene Synthesis and Functionalization

Caption: Workflow for the synthesis and subsequent functionalization of pillar[n]arenes.

Characterization of Pillar[n]arenes

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of synthesized pillar[n]arenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pillar[n]arenes in solution and in the solid state.[11]

-

¹H NMR: Provides information about the proton environment. The spectra of pillar[n]arenes are typically simple due to their high symmetry. For example, in the ¹H NMR spectrum of DMpillar[6]arene in CDCl₃, the aromatic protons appear as a singlet around 6.77 ppm, the methylene bridge protons as a singlet around 3.77 ppm, and the methoxy protons as a singlet around 3.65 ppm.[12]

-

¹³C NMR: Confirms the carbon framework of the macrocycle.

-

Solid-State NMR: Probes the dynamics and conformational behavior of pillar[n]arenes in the crystalline state.[11] Variable-temperature solid-state NMR experiments can provide insights into the flexibility of the macrocyclic framework.[11]

Experimental Protocol: NMR Sample Preparation and Analysis

-

Solution-State NMR:

-

Solid-State NMR:

-

Pack the microcrystalline pillar[n]arene sample into a zirconia rotor (e.g., 1.3 mm or 3.2 mm).

-

Acquire spectra using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS). Experiments are often performed at various temperatures to study dynamic processes.[11]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized pillar[n]arenes and to confirm their composition.

-

Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing pillar[n]arenes, often revealing the molecular ion peak.[14]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Another soft ionization technique that is effective for the analysis of macrocyclic compounds.[12]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the pillar[n]arene in a suitable solvent (e.g., methanol, chloroform). For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.

-

Analysis: Acquire the mass spectrum in the appropriate mass range. The observed molecular ion peak should correspond to the calculated molecular weight of the target pillar[n]arene.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of pillar[n]arenes in the solid state, including their conformation, cavity size, and packing arrangement.[1][15] It is also invaluable for characterizing host-guest inclusion complexes.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the pillar[n]arene suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., pillar[6]arene from acetone).[1]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or room temperature).

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain the final structural model and crystallographic data.

Workflow for Pillar[n]arene Characterization

Caption: A typical workflow for the characterization of newly synthesized pillar[n]arenes.

Conclusion

Pillar[n]arenes represent a significant addition to the field of supramolecular chemistry, offering a unique combination of structural rigidity, synthetic accessibility, and functional versatility. This guide has provided an in-depth overview of the key synthetic methodologies and characterization techniques for these fascinating macrocycles. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers engaged in the synthesis, study, and application of pillar[n]arenes, particularly in the context of drug development and materials science. As research in this area continues to expand, the development of new synthetic strategies and a deeper understanding of their structure-property relationships will undoubtedly unlock even more exciting applications for pillar[n]arenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. iris.unive.it [iris.unive.it]

- 11. Dynamics in Flexible Pillar[n]arenes Probed by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Supramolecular Amphiphiles Based on Pillar[5]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Dawn of a New Macrocycle: A Technical Guide to the Discovery and Core Principles of Pillar[n]arenes

An in-depth exploration of the synthesis, properties, and foundational applications of pillar[n]arene macrocycles for researchers, scientists, and drug development professionals.

Introduction

In 2008, a new class of macrocyclic hosts, termed "pillar[n]arenes," was introduced to the scientific community by Tomoki Ogoshi and his colleagues.[1][2][3] This discovery marked a significant advancement in supramolecular chemistry, providing a novel scaffold with a unique pillar-shaped architecture composed of hydroquinone units linked by methylene bridges at their para-positions.[4][5] Their facile synthesis, rigid and symmetrical structure, electron-rich cavity, and versatile functionalization potential have established pillar[n]arenes as key players in host-guest chemistry and have opened up a wide array of applications, particularly in the realm of drug delivery and materials science.[6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of pillar[n]arenes, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks underpinning their application.

The Serendipitous Discovery

The discovery of pillar[n]arenes was a result of serendipity while preparing phenol-paraformaldehyde resins.[2] The condensation of 1,4-dimethoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst unexpectedly yielded a novel, pillar-shaped macrocycle, which was named dimethoxypillar[7]arene.[1][3] Subsequent deprotection of the methoxy groups afforded the parent pillar[7]arene.[1] This initial breakthrough has since led to the synthesis of a variety of pillar[n]arene homologs, with n ranging from 5 to 15.[4]

Synthesis of Pillar[n]arenes

The synthesis of pillar[n]arenes is typically a one-pot reaction, which is a significant advantage over other macrocycles that often require multi-step synthetic routes.[6] The most common methods involve the condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde in the presence of an acid catalyst. The choice of solvent and catalyst can selectively influence the size of the resulting pillar[n]arene.[9][10]

General Synthesis Workflow

Quantitative Data on Pillar[n]arene Synthesis

The yield of pillar[n]arene synthesis is highly dependent on the reaction conditions. The following tables summarize the yields for the synthesis of pillar[7]arene and pillar[8]arene under various reported conditions.

Table 1: Synthesis of Pillar[7]arenes

| Monomer | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1,4-Dimethoxybenzene | BF₃·OEt₂ | 1,2-Dichloroethane | 30 min | 71 | [11] |

| 1,4-Diethoxybenzene | FeCl₃ | Dichloromethane | - | 35 | [12] |

| 1,4-Dimethoxybenzene | Methanesulfonic acid | Dichloromethane | - | High | [9][10] |

Table 2: Synthesis of Pillar[8]arenes

| Monomer | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1,4-Diethoxybenzene | FeCl₃ | Chloroform | - | 53 | [12] |

| 1,4-Dialkoxybenzene | Methanesulfonic acid | Chloroform | - | High | [9][10] |

| 1,4-Dialkoxybenzene | H₂SO₄ | (Solvent-free) | 10 min | up to 85 | [6] |

| 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | - | High | [3] |

Experimental Protocols

Synthesis of Dimethoxypillar[7]arene

Materials:

-

1,4-Dimethoxybenzene

-

Paraformaldehyde

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

1,2-Dichloroethane

-

Methanol

-

Chloroform

-

Acetone

Procedure:

-

To a solution of 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 1,2-dichloroethane (20 mL), add paraformaldehyde (0.93 g, 30 mmol).

-

Add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) to the solution.

-

Stir the mixture at 30 °C for 30 minutes.

-

Pour the solution into methanol to precipitate the product.

-

Collect the precipitate by filtration.

-

Recrystallize the obtained solid from a 1:1 (v/v) mixture of chloroform and acetone to yield dimethoxypillar[7]arene as a white solid (Yield: 71%).[11]

Synthesis of Pillar[7]arene (Deprotection)

Materials:

-

Dimethoxypillar[7]arene

-

Boron tribromide (BBr₃)

-

Anhydrous chloroform

-

Water

-

0.5 M Aqueous hydrochloric acid

Procedure:

-

To a solution of dimethoxypillar[7]arene (2.00 g, 2.67 mmol) in anhydrous chloroform (150 mL), add boron tribromide (13.6 g, 54.3 mmol).

-

Stir the mixture at 25 °C for 72 hours.

-

Add water to the mixture.

-

Collect the resulting precipitate and wash with 0.5 M aqueous hydrochloric acid and chloroform to give pillar[7]arene quantitatively.

-

For further purification, recrystallize the solid from acetone.

Synthesis of Ethoxypillar[8]arene

Materials:

-

1,4-Diethoxybenzene

-

Paraformaldehyde

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chlorocyclohexane

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Chloroform

-

Acetone

Procedure:

-

In a three-necked round-bottomed flask flushed with argon, add 1,4-diethoxybenzene (25 g) and paraformaldehyde (9 g).

-

Add chlorocyclohexane (625 mL) and stir the mixture.

-

Add boron trifluoride diethyl etherate and stir at room temperature for 1.5 hours. The reaction mixture will turn dark green.

-

Quench the reaction by adding ethanol (300 mL).

-

Filter the mixture and wash the residue with DCM.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a mixture of chloroform and acetone to obtain ethoxypillar[8]arene.

Structural and Host-Guest Properties

Pillar[n]arenes possess a unique pillar-shaped structure with an electron-rich cavity, making them excellent hosts for a variety of guest molecules.[4][5] The cavity size is dependent on the number of hydroquinone units (n).

Table 3: Cavity Sizes of Pillar[n]arenes

| Pillar[n]arene | Cavity Diameter (Å) | Reference |

| Pillar[7]arene | ~4.7 - 5.0 | [12] |

| Pillar[8]arene | ~6.7 - 7.5 | [3] |

The host-guest chemistry of pillar[n]arenes is a cornerstone of their application. They can encapsulate a wide range of guests, including neutral molecules and cations, driven by various non-covalent interactions such as C-H···π, hydrogen bonding, and electrostatic interactions.[13]

Table 4: Selected Host-Guest Association Constants (Kₐ) for Pillar[n]arenes

| Host | Guest | Solvent | Kₐ (M⁻¹) | Reference |

| Per-ethylated pillar[7]arene | 1,4-Dicyanobutane | Chloroform-d | (1.5 ± 0.3) × 10⁴ | [6] |

| Pillar[7]arene | Acetylcholine | D₂O | (5.05 ± 0.13) × 10⁴ | [14] |

| Water-soluble pillar[8]arene | ATP | Aqueous solution | (5.67 ± 0.31) × 10⁵ | [7] |

| Carboxylated pillar[8]arene | Methyl Viologen | Water | (1.02 ± 0.10) × 10⁸ |

Functionalization of Pillar[n]arenes

The hydroxyl groups on the rims of pillar[n]arenes provide reactive sites for a wide range of chemical modifications.[6][14] This facile functionalization allows for the tuning of their solubility, host-guest properties, and the introduction of specific functionalities for targeted applications, such as drug delivery.[7][8][15]

Logical Flow of Pillar[n]arene Functionalization for Drug Delivery

Applications in Drug Delivery

The unique properties of pillar[n]arenes make them highly promising candidates for the development of advanced drug delivery systems.[16][17][18] Their ability to encapsulate drug molecules within their cavity can enhance drug solubility, stability, and bioavailability.[15][19] Furthermore, functionalized pillar[n]arenes can be designed to release their cargo in response to specific stimuli present in the tumor microenvironment, such as low pH or high redox potential, leading to targeted drug delivery and reduced side effects.[7][8]

While the direct interaction of pillar[n]arenes with specific signaling pathways is an emerging area of research, their primary role in drug delivery is as a carrier to deliver therapeutic agents that have known mechanisms of action. For instance, pillar[n]arene-based systems can be used to deliver drugs that target key signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways.

Conceptual Workflow for Pillar[n]arene-based Drug Delivery Targeting a Signaling Pathway

Conclusion

The discovery of pillar[n]arenes has significantly enriched the field of supramolecular chemistry. Their unique structural features, straightforward synthesis, and amenability to functionalization have paved the way for a multitude of applications. For researchers and professionals in drug development, pillar[n]arenes offer a versatile and powerful platform for the design of sophisticated and effective drug delivery systems. As research continues to unravel the full potential of these fascinating macrocycles, we can anticipate further innovations and breakthroughs in targeted therapies and advanced materials.

References

- 1. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property [pubmed.ncbi.nlm.nih.gov]

- 2. Tomoki Ogoshi – WPI Nano Life Science Institute, Kanazawa University [nanolsi.kanazawa-u.ac.jp]

- 3. scispace.com [scispace.com]

- 4. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]

- 9. Highly Selective Synthesis of Pillar[ n]arene ( n = 5, 6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An Insight on Pillararene-Functionalized Mesoporous Silica Nanoparticles for Targeted Drug Delivery and Theranostics in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Stimuli-Responsive Amphiphilic Pillar[n]arene Nanovesicles for Targeted Delivery of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of pillar[n]arene host-guest interactions

A Comprehensive Technical Guide to the Mechanism of Pillar[n]arene Host-Guest Interactions

For Researchers, Scientists, and Drug Development Professionals

Pillar[n]arenes, a novel class of macrocyclic hosts discovered in 2008, have rapidly emerged as significant players in supramolecular chemistry due to their unique pillar-shaped architecture, facile synthesis, and versatile host-guest properties.[1][2] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules possess a symmetrical and rigid structure with an electron-rich cavity, making them ideal candidates for encapsulating a diverse range of guest molecules.[2][3] This technical guide provides an in-depth exploration of the mechanisms governing pillar[n]arene host-guest interactions, with a focus on quantitative data, experimental methodologies, and the underlying physicochemical principles. This information is particularly pertinent for applications in drug delivery, sensing, and materials science.[4][5]

Core Principles of Host-Guest Interactions

The formation of a host-guest complex between a pillar[n]arene and a guest molecule is a dynamic and reversible process driven by a combination of non-covalent interactions. The stability and selectivity of these complexes are dictated by a delicate balance of several key forces:

-

Hydrophobic Interactions: In aqueous media, the hydrophobic cavity of water-soluble pillar[n]arenes provides a favorable environment for nonpolar guest molecules or moieties, driving their encapsulation to minimize contact with water.[4][6] This effect is a significant contributor to the overall binding affinity.

-

Electrostatic Interactions: The electron-rich cavity of pillar[n]arenes, stemming from the alkoxybenzene units, creates a negative electrostatic potential, leading to strong interactions with cationic or electron-deficient guests.[7][8] Furthermore, functionalization of the pillar[n]arene rims with charged groups (e.g., carboxylates or ammonium ions) can lead to powerful electrostatic attractions or repulsions with appropriately charged guests.[1][6]

-

C-H···π Interactions: The interaction between the C-H bonds of a guest molecule and the π-electron clouds of the aromatic rings of the pillar[n]arene host is a crucial stabilizing force. This is particularly important for the inclusion of alkyl chains and other aliphatic moieties.

-

Charge-Transfer Interactions: Pillar[n]arenes, being composed of electron-donating dialkoxybenzene units, can form charge-transfer complexes with electron-accepting guest molecules.[1] This interaction contributes to the binding of guests such as viologen derivatives.[8]

-

Steric Factors: The size and shape of both the pillar[n]arene cavity and the guest molecule are critical for stable complex formation. A high degree of complementarity between the host and guest is essential for effective binding. Pillar[9]arenes, with a cavity diameter of approximately 5 Å, are well-suited for linear alkanes and small aromatic molecules, while the larger pillar[7]arenes (around 7.5 Å cavity diameter) can accommodate bulkier guests.[3][8]

-

Solvent Effects: The solvent plays a crucial role in modulating host-guest interactions. Polar solvents can compete for binding sites and solvate both the host and guest, potentially weakening the complex. Conversely, nonpolar solvents can enhance interactions driven by electrostatic and charge-transfer forces.[7]

Quantitative Analysis of Host-Guest Binding

The strength of the interaction between a pillar[n]arene host and a guest molecule is quantified by the association constant (K_a). A higher K_a value indicates a more stable complex. The thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), provide further insight into the driving forces of complexation. These parameters are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).

Table 1: Association Constants (K_a) for Selected Pillar[9]arene Host-Guest Complexes

| Host | Guest | Solvent | K_a (M⁻¹) | Reference |

| Per-hydroxylated pillar[9]arene | Paraquat | Methanol | 1.2 x 10³ | [1] |

| Water-soluble carboxylated pillar[9]arene | Paraquat | Water | (8.2 ± 1.7) x 10⁴ | [1] |

| Water-soluble carboxylated pillar[9]arene | Arginine | Water | > 10⁴ | [1] |

| Water-soluble carboxylated pillar[9]arene | Lysine | Water | > 10⁴ | [1] |

| Water-soluble pillar[9]arene | 1,4-Bis(pyridinium)butane derivatives | Water | > 10⁴ | [1] |

Table 2: Thermodynamic Parameters for Selected Pillar[7]arene Host-Guest Complexes

| Host | Guest | Solvent | K_a (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Water-soluble pillar[7]arene (WP6) | Various hydrophobic cations | Phosphate buffered saline | 10⁴ - 10⁹ | Favorable | - | [9] |

| Per-hydroxylated pillar[7]arene | N,N'-dimethyl-4,4'-bipyridinium | - | 3.35 x 10⁴ | - | - | [1] |

| Cationic water-soluble pillar[4]arene | Sodium pyren-1-olate | Water | (1.28 ± 0.19) x 10⁴ | < 0 | > 0 | [10] |

Experimental Protocols for Studying Host-Guest Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the formation of host-guest complexes and determining their stoichiometry and association constants. Changes in the chemical shifts of the host and/or guest protons upon complexation provide direct evidence of their interaction.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of the host molecule and varying concentrations of the guest molecule in a suitable deuterated solvent.

-

¹H NMR Titration: Acquire ¹H NMR spectra for each solution. The chemical shift changes of specific protons on the host or guest are monitored as a function of the guest concentration.

-

Data Analysis: The association constant (K_a) can be calculated by fitting the titration data to a suitable binding isotherm (e.g., 1:1, 1:2, or 2:1 binding models) using non-linear regression analysis.

-

2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons in the host-guest complex, providing information about the geometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. It allows for the simultaneous determination of the association constant (K_a), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The host solution is placed in the sample cell, and the guest solution is loaded into the titration syringe.

-

Titration: The guest solution is injected into the host solution in a series of small aliquots. The heat change associated with each injection is measured.

-

Data Analysis: The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n).[11]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions when the guest molecule is fluorescent. Changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime of the guest upon complexation with the host can be used to determine the binding affinity.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of the fluorescent guest and varying concentrations of the host.

-

Fluorescence Titration: Measure the fluorescence spectrum of each solution.

-

Data Analysis: The changes in fluorescence intensity at a specific wavelength are plotted against the host concentration. The association constant (K_a) is then determined by fitting this data to a binding isotherm.

Visualizing Host-Guest Interactions and Experimental Workflows

Signaling Pathways and Logical Relationships

The formation of a pillar[n]arene host-guest complex is a multi-step process influenced by several factors. The following diagram illustrates the key components and their relationships.

Caption: Formation of a pillar[n]arene host-guest complex.

The following diagram illustrates a typical experimental workflow for characterizing pillar[n]arene host-guest interactions.

Caption: Experimental workflow for studying host-guest interactions.

Applications in Drug Development

The ability of pillar[n]arenes to encapsulate drug molecules has significant implications for drug delivery and development.[4][12][13] By forming host-guest complexes, pillar[n]arenes can:

-

Enhance Drug Solubility: Encapsulating poorly water-soluble drugs within the cavity of a water-soluble pillar[n]arene can significantly improve their bioavailability.[6]

-

Improve Drug Stability: Complexation can protect sensitive drug molecules from degradation in biological environments.

-

Enable Controlled Release: The release of a drug from a pillar[n]arene host can be triggered by specific stimuli such as changes in pH, temperature, or the presence of a competitive guest.[14]

-

Facilitate Targeted Delivery: By functionalizing the exterior of the pillar[n]arene with targeting ligands, the drug-loaded macrocycle can be directed to specific cells or tissues.

Conclusion

Pillar[n]arene host-guest chemistry is a rapidly evolving field with immense potential. The unique structural features of these macrocycles give rise to a rich and tunable set of non-covalent interactions that govern their binding behavior. A thorough understanding of the mechanisms of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of novel supramolecular systems for a wide range of applications, from advanced materials to innovative therapeutics. The continued exploration of pillar[n]arene host-guest chemistry promises to unlock new frontiers in molecular recognition and functional supramolecular systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [html.rhhz.net]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. supradrug.com [supradrug.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Applications of Pillararene-Inspired Water-Soluble Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Pillar[n]arene Derivatives and Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillar[n]arenes are a class of macrocyclic host molecules first reported in 2008, composed of hydroquinone units linked by methylene bridges at their para-positions.[1] Their unique pillar-shaped, symmetrical architecture, electron-rich cavity, and facile functionalization have established them as key players in supramolecular chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, functionalization, and application of pillar[n]arene derivatives, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in chemistry and drug development.

The rigid and symmetric structure of pillar[n]arenes, particularly pillar[3]arenes and pillar[4]arenes, provides a versatile scaffold for the development of complex supramolecular systems.[5] The ability to introduce a wide variety of functional groups onto the pillar[n]arene core allows for the fine-tuning of their solubility, host-guest binding properties, and overall function, making them highly attractive for applications in drug delivery, sensing, and catalysis.[6][7][8]

Synthesis and Functionalization Strategies

The synthesis of pillar[n]arenes is primarily achieved through a Friedel-Crafts cyclooligomerization of 1,4-dialkoxybenzenes and paraformaldehyde.[1] The selectivity for a particular ring size, typically n=5 or 6, can be controlled by the choice of solvent and catalyst.[9] Following the synthesis of the parent pillar[n]arene, a diverse array of functionalization strategies can be employed to introduce desired chemical moieties.

Key Functionalization Approaches:

-

Per-functionalization: This strategy involves the modification of all alkoxy groups on both rims of the pillar[n]arene. A common approach is the deprotection of the alkoxy groups to yield per-hydroxylated pillar[n]arenes, which serve as versatile intermediates for further modifications through reactions like etherification.[1]

-

Mono- and Di-functionalization: The selective introduction of one or two functional groups is crucial for creating asymmetrically functionalized pillar[n]arenes. This can be achieved through controlled deprotection of the parent macrocycle or through co-cyclization of different monomers.[10][11]

-

Rim Differentiation: This advanced strategy allows for the creation of pillar[n]arenes with different functionalities on the upper and lower rims, opening up possibilities for more complex and targeted molecular recognition systems.[12]

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for the functionalization of pillar[n]arenes, enabling the efficient and specific attachment of a wide range of molecules.[13][14]

Below is a logical workflow for the general synthesis and functionalization of pillar[n]arenes.

Caption: General workflow for the synthesis and functionalization of pillar[n]arenes.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis, functionalization, and host-guest properties of selected pillar[n]arene derivatives.

Table 1: Synthesis and Functionalization Reaction Yields

| Reaction | Pillar[n]arene Derivative | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| Synthesis of Pillar[3]arene | Per-ethyl-pillar[3]arene | FeCl₃ | Dichloroethane | 35 | [15] |

| Synthesis of Pillar[4]arene | Per-ethyl-pillar[4]arene | FeCl₃ | Dichloroethane | 53 | [15] |

| Co-oligomerization | Copillar[3]arene (4:1 DMB:DBB) | BF₃·O(C₂H₅)₂ | 1,2-Dichloroethane | 16 | [11] |

| Monofunctionalization (Deprotection) | Monohydroxy-per-methoxy-pillar[3]arene | BBr₃ | Dichloromethane | - | [10] |

| Tetra-functionalization | Symmetrically Tetra-functionalized Pillar[4]arene | Fragment Coupling | - | - | [16] |

DMB: 1,4-dimethoxybenzene; DBB: 1,4-dibutoxybenzene

Table 2: Host-Guest Binding Constants (Kₐ)

| Host Pillar[n]arene | Guest Molecule | Solvent | Kₐ (M⁻¹) | Reference |

| Per-hydroxylated pillar[3]arene (H5.1) | Viologen (G5.1) | Acetone-d₆ | (1.2 ± 0.1) x 10⁴ | [6] |

| Per-hydroxylated pillar[3]arene (H5.1) | Pyridinium (G5.2) | Acetone-d₆ | (1.2 ± 0.1) x 10³ | [6] |

| Per-ethyl-pillar[3]arene (H5.3) | 1,4-Dicyanobutane (G5.29) | Chloroform-d | (2.0 ± 0.1) x 10³ | [6] |

| Water-soluble pillar[4]arene (WP6) | Hemin | Water | - | [17] |

| Ammonium-pillar[4]arene (AP6) | Adenosine-5'-triphosphate (ATP) | Water | 5.67 ± 0.31 × 10⁵ | [18] |

Key Experimental Protocols

Protocol 1: Synthesis of Ethoxypillar[4]arene

This protocol describes a chromatography-free synthesis of ethoxypillar[4]arene, a key intermediate for water-soluble derivatives.[3]

Materials:

-

1,4-Diethoxybenzene

-

Paraformaldehyde

-

Chlorocyclohexane

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethanol

-

Dichloromethane

Procedure:

-

Flush a reaction vessel with argon for 10 minutes.

-

Charge the vessel with 1,4-diethoxybenzene (1.0 equiv) and paraformaldehyde (2.0 equiv) and agitate for 5 minutes under argon.

-

Add chlorocyclohexane to the vessel and mix the resulting suspension for 10 minutes.

-

While stirring, add BF₃·OEt₂ (1.3 equiv) in a continuous stream.

-

Allow the reaction mixture to stir and cool for 1.5 hours.

-

Quench the reaction by adding ethanol.

-

Collect the resulting precipitate by suction filtration and wash sequentially with ethanol and dichloromethane.

-

The crude product is purified by washing with hot ethanol to yield pure ethoxypillar[4]arene.

Protocol 2: Synthesis of a Water-Soluble Carboxylated Pillar[4]arene (WP6)

This protocol outlines the synthesis of a water-soluble pillar[4]arene by introducing carboxylate groups.[4][15]

Materials:

-

Per-hydroxylated pillar[4]arene

-

Ethyl bromoacetate

-

Potassium carbonate

-

Acetone

-

Sodium hydroxide

-

Water

Procedure:

-

Etherification: To a solution of per-hydroxylated pillar[4]arene in acetone, add ethyl bromoacetate and potassium carbonate. Reflux the mixture to obtain the methoxycarbonylmethoxy-substituted pillar[4]arene.

-

Hydrolysis: Hydrolyze the ester groups of the product from step 1 under basic conditions (e.g., using NaOH in a water/THF mixture) to yield the carboxylic acid-substituted pillar[4]arene.

-

Solubilization: Treat the carboxylic acid-substituted pillar[4]arene with one equivalent of sodium hydroxide in aqueous solution to obtain the water-soluble pillar[4]arene (WP6).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Pillar[n]arene Scaffold

This protocol provides a general procedure for the "click" functionalization of an azide-modified pillar[n]arene with an alkyne-containing molecule.[19][20]

Materials:

-

Azide-functionalized pillar[n]arene

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Dissolve the azide-functionalized pillar[n]arene and the alkyne-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ and the copper-stabilizing ligand in the solvent.

-

Add the sodium ascorbate solution to the reaction mixture containing the pillar[n]arene and alkyne.

-

Add the CuSO₄/ligand solution to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

-

Purify the resulting triazole-functionalized pillar[n]arene derivative using appropriate chromatographic techniques.

Applications in Sensing and Drug Delivery

The unique host-guest properties and the ability to introduce specific functionalities make pillar[n]arenes highly promising for applications in the biomedical field.

Pillar[n]arene-Based Fluorescent Sensors

Functionalized pillar[n]arenes can be designed to act as highly selective and sensitive fluorescent sensors. The binding of a specific analyte within the pillar[n]arene cavity can induce a change in the fluorescence properties of an attached fluorophore, leading to a detectable signal.

The following diagram illustrates the working principle of a pillar[n]arene-based fluorescent indicator displacement assay (F-IDA) for the detection of ATP.[21]

Caption: Workflow of a pillar[4]arene-based fluorescent sensor for ATP detection.

Pillar[n]arene-Based Drug Delivery Systems

Water-soluble pillar[n]arenes can encapsulate hydrophobic drug molecules within their cavity, enhancing their solubility and stability in aqueous environments.[18] Furthermore, the surface of the pillar[n]arene can be functionalized with targeting ligands to achieve site-specific drug delivery. The release of the drug can be triggered by external stimuli such as changes in pH or the presence of specific biomolecules.[7][22]

The diagram below depicts a schematic of a pillar[4]arene-based drug delivery system where drug release is triggered by ATP, which is present in higher concentrations in the tumor microenvironment.[18]

Caption: Mechanism of an ATP-triggered pillar[4]arene-based drug delivery system.

Conclusion

Pillar[n]arenes represent a highly versatile and promising class of macrocyclic hosts. The continuous development of novel synthetic and functionalization methodologies is expanding their potential applications in diverse scientific fields. For researchers in drug development and related disciplines, the ability to precisely tailor the structure and properties of pillar[n]arene derivatives offers exciting opportunities for the creation of advanced drug delivery vehicles, sensitive diagnostic tools, and novel therapeutic agents. This guide provides a foundational understanding of the core principles and techniques in pillar[n]arene chemistry, serving as a valuable resource for further exploration and innovation in this dynamic area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of functionalized water-soluble sulfo-pillar[6]arene analogs for binding pharmaceuticals [dspace.library.uvic.ca]

- 4. supradrug.com [supradrug.com]

- 5. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]

- 6. books.rsc.org [books.rsc.org]

- 7. The design strategy for pillararene based active targeted drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Monofunctionalized pillar[5]arenes: synthesis and supramolecular structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Supramolecular chemistry of pillar[n]arenes functionalised by a copper(i)-catalysed alkyne–azide cycloaddition “click” reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Symmetrically Tetra-functionalized Pillar[6]arenes Prepared by Fragment Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A water-soluble cationic [2]biphenyl-extended pillar[6]arene: synthesis, host–guest interaction with hemin and application in chemodynamic/photodynamic cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. glenresearch.com [glenresearch.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

Basic principles of pillar[n]arene self-assembly

An In-depth Technical Guide to the Core Principles of Pillar[n]arene Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillar[n]arenes, a novel class of macrocycles first discovered in 2008, are composed of hydroquinone units linked by methylene bridges at their para-positions.[1] Their unique pillar-shaped, symmetrical architecture, electron-rich cavities, and the ease with which their rims can be functionalized have established them as versatile building blocks in supramolecular chemistry.[1][2][3] This guide delves into the fundamental principles governing their self-assembly, a process driven by a range of non-covalent interactions that leads to the formation of ordered supramolecular structures. Understanding these core principles is critical for designing and fabricating advanced functional materials for applications in drug delivery, sensing, catalysis, and beyond.[4][5][6]

Core Principles of Pillar[n]arene Self-Assembly

The self-assembly of pillar[n]arenes is a spontaneous process where molecules organize into well-defined structures.[5] This phenomenon is governed by the interplay of the macrocycle's intrinsic structural features and a variety of non-covalent interactions.

Structural Characteristics

Pillar[n]arenes possess a unique columnar or pillar-shaped structure with a rigid, electron-rich cavity and two distinct, easily modifiable rims.[2][7][8] The cavity size is determined by the number of hydroquinone units (n), with pillar[9]arenes and pillar[10]arenes being the most studied.[11] The cavity of a pillar[9]arene is approximately 4.7 Å, while a pillar[10]arene has a larger cavity of about 7.5 Å.[4][11] This defined and tunable cavity size is crucial for selective guest recognition.[12] The electron-rich nature of the cavity, arising from the π-systems of the hydroquinone units, allows for favorable interactions with electron-deficient guest molecules.[9][13]

Driving Forces of Self-Assembly

The formation of pillar[n]arene-based supramolecular structures is driven by a combination of weak, non-covalent interactions.[13] These interactions, while individually weak, collectively provide the thermodynamic impetus for assembly.

-

Host-Guest Interactions: This is a primary driving force, where the pillar[n]arene cavity encapsulates a guest molecule.[14] The selection of the guest is highly dependent on the size, shape, and electronic properties of both the host and guest.[15] These interactions can be tuned by modifying the functional groups on the pillar[n]arene rims.[5]

-

π-π Stacking: The aromatic hydroquinone units of pillar[n]arenes can engage in π-π stacking interactions with other aromatic systems, including other pillar[n]arenes or guest molecules.[11]

-

C-H···π Interactions: The electron-rich cavity of pillar[n]arenes can interact favorably with the C-H bonds of alkyl chains or other organic moieties, playing a significant role in the binding of neutral guests.[16]

-

Electrostatic Interactions: Functionalization of the pillar[n]arene rims with charged groups (e.g., carboxylates or ammonium salts) introduces electrostatic interactions, which can be attractive or repulsive, guiding the assembly process, particularly in aqueous media.[10][11]

-

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides or hydroxyls, on the pillar[n]arene structure can direct the formation of specific, ordered assemblies.[17]

-

Halogen Bonding: Halogen bonding, particularly involving heavier halogens like bromine and iodine, can serve as a directional force to assemble pillar[n]arene-based supramolecular polymers.[8]

Quantitative Analysis of Host-Guest Interactions

The stability of host-guest complexes is a critical factor in pillar[n]arene self-assembly and is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. Various factors, including the nature of the guest and the pillar[n]arene structure, influence this value.

| Host Molecule | Guest Molecule | Solvent | Association Constant (Kₐ) (M⁻¹) | Reference |

| Carboxylated Pillar[10]arene (CP6-2) | Sodium p-hydroxybenzoate derivative (AG3) | Water | (1.63 ± 0.03) × 10⁶ | [11] |

| Pseudo[1]-pillar[9]arene (P[1]P[9]) | Succinonitrile | Chloroform-d | (3.23 ± 0.16) × 10⁴ | [18] |

| Pseudo[4]-pillar[9]arene (P[4]P[9]) | Succinonitrile | Chloroform-d | (1.15 ± 0.05) × 10⁴ | [18] |

| Pseudo[7]-pillar[9]arene (P[7]P[9]) | Succinonitrile | Chloroform-d | (4.25 ± 0.17) × 10³ | [18] |

| Pseudo[19]-pillar[9]arene (P[19]P[9]) | Succinonitrile | Chloroform-d | (1.50 ± 0.06) × 10² | [18] |

Factors Influencing the Self-Assembly Process

The self-assembly of pillar[n]arenes is a dynamic process that can be controlled by a variety of external and internal factors, allowing for the creation of stimuli-responsive materials.[4]

-

Solvent: The choice of solvent is critical. The thermodynamics and kinetics of pillar[n]arene formation and self-assembly are significantly influenced by solvent-macrocycle interactions.[20][21] Some solvents can act as templates, favoring the formation of a specific pillar[n]arene size.[21]

-

Temperature: Temperature changes can affect the strength of non-covalent interactions, potentially leading to the assembly or disassembly of supramolecular structures.[4][17]

-

pH: For pillar[n]arenes functionalized with pH-responsive groups (like carboxylic acids or amines), changes in pH can alter the protonation state, thereby modulating electrostatic interactions and controlling the self-assembly process.[17]

-

Guest Molecules: The addition or removal of competitive guest molecules can be used to control the formation and dissociation of pillar[n]arene-based assemblies.[17][19]

-

Light: Incorporating photo-responsive moieties, such as azobenzene, into the guest or host allows for light-triggered control over the self-assembly and morphology of the resulting structures.[3][15]

-

Redox Stimuli: The introduction of redox-active units enables the control of self-assembly through oxidation or reduction processes.[4]

Caption: Factors influencing pillar[n]arene self-assembly.

Thermodynamics and Kinetics of Assembly

The formation of pillar[n]arene assemblies is governed by thermodynamic and kinetic principles. DFT studies have shown that the formation of pillar[9]arenes and pillar[10]arenes can be efficient at room temperature, with low activation energy barriers.[21] The overall efficiency is determined by both the kinetic accessibility of the transition state and the thermodynamic stability of the final product.[21]

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of host-guest interactions and self-assembly. The dissociation of supramolecular polymers can be driven by enthalpy (ΔH), entropy (TΔS), or a combination of both. For example, the disassembly of certain halogen-bonded linear supramolecular polymers was found to be entropically driven.[8]

| System | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) | Driving Force | Reference |

| [DPM5 ⊃ DCB] Assembly | 82.4 | - | Enthalpy | [8] |

| [DPM5 ⊃ DBB] Assembly | 104.8 | - | Enthalpy | [8] |

| [DPM5 ⊃ DIB] Assembly | 142.6 | - | Enthalpy | [8] |

| Supramolecular Polymer Dissociation | 9.99 | 27.12 | Entropy | [16] |

| Disassembly by N-containing compound | -2.64 | 15.70 | Enthalpy & Entropy | [8] |

Key Experimental Methodologies

Characterizing the self-assembly of pillar[n]arenes requires a suite of analytical techniques to probe interactions in both solution and solid states.

Caption: Workflow for analyzing pillar[n]arene self-assembly.

Protocol for ¹H NMR Titration

¹H Nuclear Magnetic Resonance (NMR) titration is used to determine the binding affinity (Kₐ) and stoichiometry of host-guest complexation.

-

Preparation: Prepare a stock solution of the pillar[n]arene host at a known concentration (e.g., 1-5 mM) in a deuterated solvent (e.g., CDCl₃, D₂O).[22] Prepare a concentrated stock solution of the guest molecule in the same solvent.

-

Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.

-

Titration: Add small, incremental aliquots of the concentrated guest solution to the NMR tube containing the host solution.

-

Data Acquisition: After each addition, gently mix the solution and record the ¹H NMR spectrum. Monitor the chemical shift changes of the host and/or guest protons.[10]

-

Analysis: Plot the change in chemical shift (Δδ) of a specific proton against the guest/host molar ratio. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using nonlinear regression analysis to calculate the association constant (Kₐ).

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single experiment.[8]

-

Preparation: Prepare solutions of the host and guest in the same buffered solvent. Degas both solutions thoroughly to avoid air bubbles. The host solution is typically placed in the sample cell, and the guest solution in the injection syringe.

-

Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

-

Titration: Perform a series of small, sequential injections of the guest solution into the host solution in the sample cell. A control experiment, injecting the guest into the buffer alone, should also be performed to determine the heat of dilution.

-

Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram of heat change per injection.

-

Analysis: Integrate the peaks in the thermogram to determine the heat change for each injection. Subtract the heat of dilution. Plot the resulting heat changes against the molar ratio of guest to host and fit the data to a binding model to extract the thermodynamic parameters.[8]

Protocol for Diffusion-Ordered Spectroscopy (DOSY)

DOSY is an NMR technique that separates signals based on the diffusion coefficients of molecules, making it useful for studying the formation of larger supramolecular assemblies in solution.[16][22]

-

Sample Preparation: Prepare NMR samples of the individual components (host, guest) and the host-guest mixture at known concentrations.

-

Data Acquisition: Acquire 2D DOSY spectra for each sample using a pulsed-field gradient NMR experiment. The experiment applies magnetic field gradients of varying strength, and the signal attenuation is measured.

-

Processing: Process the 2D data to generate a spectrum with chemical shifts on one axis and diffusion coefficients (D) on the other.

-

Analysis: Compare the diffusion coefficients of the host and guest molecules in their free state and in the mixture. A decrease in the diffusion coefficient upon mixing indicates the formation of a larger, slower-moving supramolecular complex.[22] The size of the assembled species can be estimated using the Stokes-Einstein equation.

Conclusion and Future Outlook

The self-assembly of pillar[n]arenes is a powerful strategy for the bottom-up construction of functional materials.[4] The process is directed by a subtle balance of non-covalent forces and can be finely tuned by a variety of internal and external factors. The principles of host-guest recognition, combined with stimuli-responsiveness, make these systems exceptionally promising. For drug development professionals, water-soluble pillar[n]arenes offer potential as nanocapsules for drug delivery, enhancing the solubility and bioavailability of therapeutic agents.[10][23] For materials scientists, the ability to form diverse architectures such as supramolecular polymers, gels, and nanochannels opens avenues for creating smart materials with applications in sensing, separation, and catalysis.[5][19][24] Continued research into the fundamental principles of their self-assembly will undoubtedly unlock even more sophisticated and impactful applications in the future.

References

- 1. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules [mdpi.com]

- 6. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pillararene-based supramolecular polymers: from molecular recognition to polymeric aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Influence of halogen–halogen interactions in the self-assembly of pillar[5]arene-based supramolecular polymers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03769C [pubs.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [html.rhhz.net]

- 12. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Water-Soluble Pillar[n]arene Mediated Supramolecular Self-Assembly: Multi-Dimensional Morphology Controlled by Host Size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pillararenes Trimer for Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. On the Stability and Formation of Pillar[n]arenes: a DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 柱芳烴功能性材料的應用 = Applications of Pillar[n]arene-based Functional Materials|Airiti Library 華藝線上圖書館 [airitilibrary.com]

An In-depth Technical Guide to Pillar[n]arene-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction